molecular formula C21H16Cl2N4O B378590 6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 342591-45-1

6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B378590
CAS No.: 342591-45-1
M. Wt: 411.3g/mol
InChI Key: LOHAXWTWYPWHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No.

342591-45-1

Molecular Formula

C21H16Cl2N4O

Molecular Weight

411.3g/mol

IUPAC Name

6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16Cl2N4O/c1-11-3-6-14(7-4-11)27-21-18(12(2)26-27)19(16(10-24)20(25)28-21)15-8-5-13(22)9-17(15)23/h3-9,19H,25H2,1-2H3

InChI Key

LOHAXWTWYPWHPV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=N2)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of solvents like ethanol or toluene and catalysts such as potassium carbonate. The process may also require heating to facilitate the formation of the pyrano[2,3-c]pyrazole ring .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties

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